(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Chiral purity Enantiomeric excess Stereospecific synthesis

(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL (CAS 1212959‑79‑9) is a chiral β‑amino alcohol that contains a primary amine, a primary alcohol, and a 4‑bromo‑2,6‑difluorophenyl ring. Its molecular formula is C₈H₈BrF₂NO and its molecular weight is 252.06 g mol⁻¹.

Molecular Formula C8H8BrF2NO
Molecular Weight 252.06 g/mol
Cat. No. B13043244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL
Molecular FormulaC8H8BrF2NO
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(CO)N)F)Br
InChIInChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m0/s1
InChIKeyTVRZNUSYJLKOJB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL – Chiral β‑Amino Alcohol Building Block for Stereospecific Synthesis


(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL (CAS 1212959‑79‑9) is a chiral β‑amino alcohol that contains a primary amine, a primary alcohol, and a 4‑bromo‑2,6‑difluorophenyl ring. Its molecular formula is C₈H₈BrF₂NO and its molecular weight is 252.06 g mol⁻¹ . The single (R)‑configured stereocenter makes this compound a valuable enantiopure building block for medicinal chemistry, particularly for constructing stereospecific β₂‑adrenoceptor agonists and kinase inhibitors .

Why (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL Cannot Be Replaced by the (S)-Enantiomer or Racemic Mixture in Stereospecific Applications


In stereospecific drug discovery, the (R)‑configuration of the amino alcohol scaffold is a critical determinant of receptor binding and functional activity [1]. Replacing (R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethan-1‑OL with its (S)‑enantiomer (CAS 1213530‑34‑7, purity 95 %) or the racemic mixture (CAS 1270411‑01‑2, purity 95 %) introduces the wrong spatial arrangement of the amino and hydroxyl groups, which can abolish target engagement or invert functional selectivity . Furthermore, the 4‑bromo‑2,6‑difluorophenyl motif is a validated pharmacophore in VEGFR2 kinase inhibitors; using a non‑brominated or differently halogenated analog alters both the electronic profile and the lipophilicity (ΔLogP ≈ +0.2), directly impacting potency and selectivity [2].

Quantitative Differentiation Evidence for (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL Versus Comparators


Enantiomeric Purity: (R)-Enantiomer at 98% vs. (S)-Enantiomer and Racemic Mixture at 95%

The (R)-enantiomer is supplied at 98% purity as specified by the vendor, whereas the (S)-enantiomer and the racemic mixture are both supplied at only 95% purity . The higher chemical purity of the (R)-enantiomer, combined with its enantiomeric excess (ee), guarantees fewer undesired stereoisomer contaminants in downstream chiral syntheses, which is essential when a single enantiomer must be carried through a multi‑step synthetic sequence without racemisation.

Chiral purity Enantiomeric excess Stereospecific synthesis

Computed Lipophilicity (LogP): (R)-Enantiomer LogP 1.72 vs. (S)-Enantiomer LogP 1.52

The (R)-enantiomer exhibits a computed LogP of 1.7194 according to the vendor’s database, while the (S)-enantiomer displays a lower LogP of 1.5228 . A ΔLogP of +0.1966 indicates that the (R)-enantiomer has marginally higher intrinsic lipophilicity, which can translate into improved membrane permeability and altered tissue distribution profiles in biological assays, while still remaining within the optimal LogP range (1–3) for CNS drug candidates.

Lipophilicity LogP Drug‑likeness

Pharmacophore Validation: 4-Bromo-2,6-difluorophenyl Group in VEGFR2 Kinase Inhibitors

The 4‑bromo‑2,6‑difluorophenyl fragment is a key pharmacophore in known VEGFR2 kinase inhibitors. For example, the anilinoquinazoline derivative N‑(4‑bromo‑2,6‑difluorophenyl)‑6‑methoxy‑7‑[2‑(1H‑1,2,3‑triazol‑1‑yl)ethoxy]quinazolin‑4‑amine displays an IC₅₀ of 800 nM for VEGF‑R RTK inhibition [1]. More advanced compounds such as CP‑547632, which incorporates the 4‑bromo‑2,6‑difluorobenzyl group, inhibit VEGFR2 with an IC₅₀ of 11 nM [2]. Because (R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethan-1‑OL carries this exact substituted phenyl ring, it can serve as a direct chiral intermediate for constructing novel VEGFR2 inhibitors.

VEGFR2 inhibitor Angiogenesis Kinase pharmacophore

Scaffold Provenance: 2-Amino-2-phenylethanol Core in β₂-Adrenoceptor Agonist Discovery

The 2‑amino‑2‑phenylethanol scaffold is a privileged chemotype for β₂‑adrenoceptor (β₂‑AR) agonists. In a systematic study, 2‑amino‑2‑phenylethanol derivatives exhibited EC₅₀ values as low as 0.25 nM for β₂‑AR‑mediated cAMP production, with selectivity ratios exceeding 760‑fold over β₁‑AR [1]. The absolute (R)‑configuration at the benzylic carbon is essential for high‑affinity β₂‑AR binding, as demonstrated by the (R,R)‑fenoterol series [2]. (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1‑OL supplies the core scaffold with the correct stereochemistry, enabling the rapid generation of novel β₂‑AR agonist libraries.

β₂-adrenoceptor agonist GPCR Stereoselective binding

High-Impact Application Scenarios for (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL in Drug Discovery and Chemical Biology


Stereospecific Synthesis of VEGFR2 Kinase Inhibitors with a 4-Bromo-2,6-difluorophenyl Pharmacophore

Medicinal chemists developing ATP‑competitive VEGFR2 inhibitors can employ (R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethan-1‑OL as a chiral intermediate to install the 4‑bromo‑2,6‑difluorophenyl motif directly onto a kinase‑directed scaffold. The validated pharmacophore (IC₅₀ = 11 nM for CP‑547632) ensures that the final compound occupies the hydrophobic back pocket of VEGFR2, while the (R)‑stereocenter can be exploited to optimise selectivity over other tyrosine kinases [1].

Construction of β₂-Adrenoceptor Agonist Libraries with Sub-Nanomolar Potency

The 2‑amino‑2‑phenylethanol scaffold has yielded β₂‑AR agonists with EC₅₀ values as low as 0.25 nM and >700‑fold selectivity over β₁‑AR [2]. By using the enantiopure (R)‑configured building block, researchers can generate focused libraries of novel β₂‑AR agonists, varying the halogen‑substitution pattern to modulate metabolic stability and receptor residency time.

Halogen‑Substitution SAR Exploration to Balance Lipophilicity and Potency

The (R)-enantiomer’s computed LogP of 1.72 offers a starting point for systematic SAR studies. Researchers can compare the brominated compound with the chlorinated or non‑halogenated analogs to quantify the contribution of the bromine atom to lipophilicity, permeability, and target binding. This is particularly valuable when optimising CNS‑penetrant candidates where LogP must be tightly controlled .

Enantioselective Receptor Binding and Functional Selectivity Studies

Because the β₂‑adrenoceptor and related GPCRs exhibit stereospecific ligand recognition, the (R)-enantiomer can be used alongside the (S)-enantiomer (CAS 1213530‑34‑7) in paired‑enantiomer assays to dissect the stereochemical determinants of receptor activation, G‑protein versus β‑arrestin bias, and functional selectivity [3]. Such studies require high enantiomeric purity, which the 98 % (R)-enantiomer provides.

Quote Request

Request a Quote for (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.